molecular formula C6H3NO4 B12086647 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid CAS No. 98908-89-5

2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid

Katalognummer: B12086647
CAS-Nummer: 98908-89-5
Molekulargewicht: 153.09 g/mol
InChI-Schlüssel: FUIGXPLRCFKEBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with suitable reagents to form the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated or aminated products .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets and pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Wirkmechanismus

The mechanism of action of 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both dioxo and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

98908-89-5

Molekularformel

C6H3NO4

Molekulargewicht

153.09 g/mol

IUPAC-Name

2,5-dioxopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3NO4/c8-4-2-7-5(9)1-3(4)6(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

FUIGXPLRCFKEBK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)C=NC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.